molecular formula C13H15ClO B1610175 4-Chlorophenyl cyclohexyl ketone CAS No. 3277-80-3

4-Chlorophenyl cyclohexyl ketone

Cat. No.: B1610175
CAS No.: 3277-80-3
M. Wt: 222.71 g/mol
InChI Key: PTYKBHNDBXPYKO-UHFFFAOYSA-N
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Description

4-Chlorophenyl cyclohexyl ketone is an organic compound with the molecular formula C₁₃H₁₅ClO. It is a ketone derivative where a 4-chlorophenyl group is attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenyl cyclohexyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems have improved the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl cyclohexyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl cyclohexyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the 4-chlorophenyl group can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexyl ring but without the 4-chlorophenyl group.

    4-Chlorobenzophenone: Contains a 4-chlorophenyl group attached to a benzophenone structure.

    Phenyl cyclohexyl ketone: Similar structure but without the chlorine atom on the phenyl ring.

Uniqueness

4-Chlorophenyl cyclohexyl ketone is unique due to the presence of both the cyclohexyl ring and the 4-chlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKBHNDBXPYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468887
Record name 4-CHLOROPHENYL CYCLOHEXYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-80-3
Record name 4-CHLOROPHENYL CYCLOHEXYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 80 ml (0.78 mol) of chlorobenzene and 30 g (0.22 mol) of aluminium chloride are added dropwise at 15-20° C. 24 ml (0.18 mol) of cyclohexanecarboxylic acid chloride. After one hour at ambient temperature the reaction mixture is heated for 5 hours to 50° C. After cooling, the mixture is then decomposed with ice water/conc. hydrochloric acid and the aqueous phase is extracted with methylene chloride. The combined organic extracts are dried and evaporated down. The residue is distilled under high vacuum (2 mm, 105-115° C.). The desired fraction is combined with water, the precipitate formed is suction filtered and dried.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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